(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-1-2-9(10(15)4-8)12(20)7-3-11(16-5-7)13-17-6-18-19-13/h1-6,16H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKHXJOIILDLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyrrole ring, and finally the attachment of the dichlorophenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as fungicides or herbicides. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Trichloromethyl Dichlorophenyl Triazole Derivatives
The compound (1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(6-ethyl-3-methyl-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methanone () shares the dichlorophenyl-triazole core with the target compound. Key differences include:
Pyrrolidinyl Triazole Methanones
(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone () features a pyrrolidinyl-triazole scaffold. Unlike the target compound’s pyrrole ring, the saturated pyrrolidine in likely reduces aromatic conjugation, affecting electronic properties and binding kinetics .
Agrochemical Efficacy
- Herbicide Safeners : Compounds like fenchlorazole () and metconazole () use dichlorophenyl-triazole motifs to protect crops. The target compound’s pyrrole-triazole system may similarly modulate herbicide detoxification pathways.
- Pesticidal Activity : The dichlorophenyl group is a common feature in fungicides (e.g., propiconazole, ), where it disrupts fungal cytochrome P450 enzymes. The triazole-pyrrole scaffold in the target compound could enhance bioavailability compared to saturated heterocycles .
Receptor Modulation
Physicochemical Properties
The target compound’s pyrrole ring likely reduces logP compared to trichloromethyl derivatives, improving water solubility for agricultural formulations .
Q & A
What are the established synthetic routes for (2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone, and how can reaction conditions be optimized for yield and purity?
Category: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole-triazole core. Key steps include:
- Pyrrole Ring Formation: Cyclization of appropriate precursors (e.g., β-ketoesters or enamines) under acidic or thermal conditions.
- Triazole Substitution: Introducing the 1H-1,2,4-triazol-5-yl group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Methanone Linkage: Coupling the 2,4-dichlorophenyl moiety using Friedel-Crafts acylation or palladium-mediated cross-coupling.
Optimization Tips:
- Temperature Control: Maintain 60–80°C during cyclization to avoid side reactions.
- Catalyst Selection: Use anhydrous ZnCl₂ for efficient Friedel-Crafts acylation .
- Purification: Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate high-purity product .
Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
Category: Basic
Answer:
Spectroscopy:
- NMR: ¹H and ¹³C NMR to verify proton environments and carbon connectivity. For example, the aromatic protons of the dichlorophenyl group appear as doublets in δ 7.2–7.8 ppm .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~388–390 Da) .
Crystallography:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to resolve bond lengths and angles. The triazole-pyrrole dihedral angle is typically 10–15°, indicating partial conjugation .
How can computational chemistry aid in predicting the reactivity or biological activity of this compound?
Category: Advanced
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the triazole nitrogen atoms are electron-rich, favoring interactions with biological targets .
- Molecular Docking: Simulate binding to cytochrome P450 enzymes (e.g., CYP51) to assess antifungal potential, leveraging structural analogs like penconazole .
- ADMET Prediction: Use tools like SwissADME to estimate solubility (LogP ~3.5) and metabolic stability, noting potential hepatic oxidation via CYP3A4 .
What strategies are recommended for resolving discrepancies in spectroscopic data during structural elucidation?
Category: Advanced
Answer:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., triazole-thione derivatives ). For instance, unexpected splitting in aromatic signals may indicate rotational isomerism.
- Variable Temperature NMR: Heat samples to 50–60°C to coalesce split peaks caused by slow conformational exchange .
- Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretches (~1680 cm⁻¹) and SCXRD to resolve ambiguous NOE correlations .
What are the challenges in synthesizing the pyrrole-triazole core, and how can they be addressed?
Category: Advanced
Answer:
Challenges:
- Regioselectivity: Competing pathways during pyrrole formation can yield undesired isomers.
- Triazole Stability: The 1H-1,2,4-triazol-5-yl group may undergo tautomerization or oxidation under acidic conditions.
Solutions:
- Directed Metalation: Use lithiation at the pyrrole C3 position to ensure correct triazole substitution .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates during coupling steps .
- Inert Atmosphere: Conduct reactions under N₂/Ar to prevent triazole oxidation .
How can researchers design experiments to explore the compound’s potential as a kinase inhibitor?
Category: Advanced
Answer:
- Kinase Assay Panels: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Structure-Activity Relationship (SAR): Synthesize analogs with modified triazole substituents (e.g., methylsulfanyl groups ) and compare IC₅₀ values.
- Crystallographic Studies: Co-crystallize the compound with target kinases (e.g., PDB: 4HXJ) to identify binding motifs, focusing on hydrogen bonds with hinge regions .
What are the best practices for characterizing the compound’s stability under varying pH conditions?
Category: Basic
Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
- Kinetic Analysis: Use first-order kinetics to calculate half-lives. Triazole-containing compounds typically degrade rapidly at pH <2 due to protonation-induced ring opening .
- Mass Spectrometry: Identify degradation products (e.g., dichlorophenyl carboxylic acid) to infer breakdown pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
